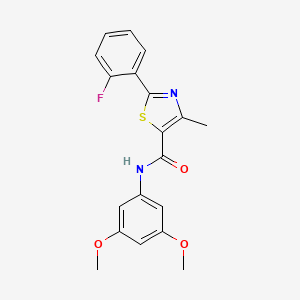![molecular formula C19H15NO3 B11157671 (7E)-N-hydroxy-3,4-dimethyl-9-phenyl-7H-furo[2,3-f]chromen-7-imine](/img/structure/B11157671.png)
(7E)-N-hydroxy-3,4-dimethyl-9-phenyl-7H-furo[2,3-f]chromen-7-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(7E)-3,4-DIMETHYL-9-PHENYL-7H-FURO[2,3-F]CHROMEN-7-YLIDENE]HYDROXYLAMINE is a complex organic compound belonging to the class of furochromenes. This compound is characterized by its unique structure, which includes a furo[2,3-f]chromene core with various substituents, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(7E)-3,4-DIMETHYL-9-PHENYL-7H-FURO[2,3-F]CHROMEN-7-YLIDENE]HYDROXYLAMINE typically involves multicomponent reactions. One common method includes the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one with arylglyoxals and Meldrum’s acid in the presence of a base such as triethylamine . The reaction proceeds in two steps: the initial interaction of starting materials in acetonitrile, followed by the formation of the furochromene moiety in acidic media .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of multicomponent reactions and the use of common organic solvents and bases can be scaled up for larger production if needed.
Chemical Reactions Analysis
Types of Reactions
N-[(7E)-3,4-DIMETHYL-9-PHENYL-7H-FURO[2,3-F]CHROMEN-7-YLIDENE]HYDROXYLAMINE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxylated products.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the furochromene core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve organic solvents like dichloromethane or acetonitrile and may require catalysts or bases to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can introduce various functional groups onto the furochromene core.
Scientific Research Applications
N-[(7E)-3,4-DIMETHYL-9-PHENYL-7H-FURO[2,3-F]CHROMEN-7-YLIDENE]HYDROXYLAMINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(7E)-3,4-DIMETHYL-9-PHENYL-7H-FURO[2,3-F]CHROMEN-7-YLIDENE]HYDROXYLAMINE involves its interaction with various molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dimethyl-9-phenyl-7H-furo[2,3-f]chromen-7-one
- 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid
Uniqueness
N-[(7E)-3,4-DIMETHYL-9-PHENYL-7H-FURO[2,3-F]CHROMEN-7-YLIDENE]HYDROXYLAMINE is unique due to its specific substituents and the presence of the hydroxylamine group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specialized research applications.
Properties
Molecular Formula |
C19H15NO3 |
|---|---|
Molecular Weight |
305.3 g/mol |
IUPAC Name |
(NE)-N-(3,4-dimethyl-9-phenylfuro[2,3-f]chromen-7-ylidene)hydroxylamine |
InChI |
InChI=1S/C19H15NO3/c1-11-8-15-18(19-17(11)12(2)10-22-19)14(9-16(20-21)23-15)13-6-4-3-5-7-13/h3-10,21H,1-2H3/b20-16+ |
InChI Key |
QULBEALWERAJTM-CAPFRKAQSA-N |
Isomeric SMILES |
CC1=CC2=C(C(=C/C(=N\O)/O2)C3=CC=CC=C3)C4=C1C(=CO4)C |
Canonical SMILES |
CC1=CC2=C(C(=CC(=NO)O2)C3=CC=CC=C3)C4=C1C(=CO4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2R,3R)-1-hydroxy-3-methylpentan-2-yl]-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B11157598.png)
![N-[4-(butan-2-yl)phenyl]-3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanamide](/img/structure/B11157601.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11157608.png)
![methyl {6-chloro-7-[(2-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B11157619.png)
![N-cyclopentyl-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide](/img/structure/B11157627.png)
![2-{[(7-hydroxy-2-oxo-4-phenyl-2H-chromen-8-yl)methyl]amino}-3-methylpentanoic acid](/img/structure/B11157631.png)

![N-{3-[(2-ethylhexyl)amino]-3-oxopropyl}benzamide](/img/structure/B11157644.png)
![4-butyl-5-[(3-methoxybenzyl)oxy]-7-methyl-2H-chromen-2-one](/img/structure/B11157662.png)
![3-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazino}ethyl)-1,2,3-benzotriazin-4(3H)-one](/img/structure/B11157664.png)
![6-{[3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)propanoyl]amino}hexanoic acid](/img/structure/B11157670.png)
![3-{2-[(4-benzylpiperazino)carbonyl]benzyl}-1H-isochromen-1-one](/img/structure/B11157672.png)
![N-{2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}-L-tryptophan](/img/structure/B11157680.png)
![6-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-hydroxy-4,7-dimethyl-2H-chromen-2-one](/img/structure/B11157681.png)
